CAP 3

Description

Properties

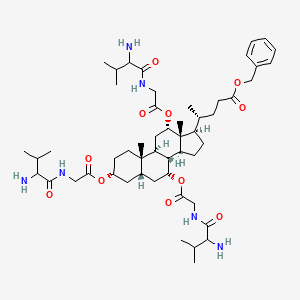

Molecular Formula |

C52H82N6O11 |

|---|---|

Molecular Weight |

967.2 g/mol |

IUPAC Name |

benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45?,46?,47?,51+,52-/m1/s1 |

InChI Key |

XOMVHDKAGAIFOU-GNCAGIRPSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OCC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)OC(=O)CNC(=O)C(C(C)C)N)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CAP 3 |

Origin of Product |

United States |

Foundational & Exploratory

Section 1: CAP3 as a Procaspase-8 Processing Intermediate in CD95-Mediated Apoptosis

An In-Depth Technical Guide to the Function of Cyclase-Associated Protein 3 (CAP3)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental analysis of proteins referred to as "Cyclase-Associated Protein 3" (CAP3). Initial research has revealed ambiguity in the term "CAP3," with two distinct biological entities identified in the scientific literature under this designation. This guide will address both entities in separate, detailed sections to provide a clear and thorough understanding of their respective roles.

Core Function

In the context of the CD95 (APO-1/Fas) signaling pathway, CAP3 is not a stand-alone protein but rather a specific, transient intermediate in the proteolytic processing of procaspase-8a.[1][2] Its formation is a critical step in the activation of the apoptotic cascade initiated by the engagement of the CD95 receptor.

Upon activation of the CD95 receptor, the Death-Inducing Signaling Complex (DISC) is formed. Within this complex, procaspase-8a is recruited and undergoes autocatalytic processing. CAP3 is one of the initial cleavage products generated within seconds of DISC formation.[1] It is subsequently processed further to generate the p26 prodomain of procaspase-8a, also known as CAP5.[1] The generation of these intermediates is a hallmark of the hierarchical activation of caspases that leads to programmed cell death.

Signaling Pathway

The formation of CAP3 occurs within the CD95 signaling pathway, a key extrinsic pathway of apoptosis. The binding of the CD95 ligand (CD95L) to the CD95 receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, leading to its dimerization and activation. The processing of procaspase-8 into various intermediates, including CAP3, and ultimately into the active caspase-8 enzyme, is the central event in this pathway.

Quantitative Data

Quantitative data for the transient intermediate CAP3 is primarily derived from electrophoretic analysis of the DISC components over time.

| Parameter | Value/Description | Reference |

| Molecular Weight | Approximately 30 kDa, as determined by its migration in 2D gel electrophoresis. | [3] |

| Formation Time | Generated within seconds of DISC formation upon CD95 stimulation. | [1] |

| Precursor Protein | Procaspase-8a (also known as CAP4 in the context of early DISC analysis). | [1][2] |

| Subsequent Product | p26 prodomain of procaspase-8a (CAP5). | [1] |

Experimental Protocols

This protocol is foundational for isolating the complex where CAP3 is generated.

-

Objective: To isolate the CD95 DISC to analyze its components, including procaspase-8 and its cleavage products.

-

Principle: Cells are stimulated to induce DISC formation. The complex is then immunoprecipitated using an antibody against a DISC component (e.g., CD95 or an epitope-tagged component), and the co-precipitated proteins are analyzed.

-

Methodology:

-

Cell Culture and Stimulation: Grow a suitable cell line (e.g., Jurkat T-cells) to the desired density. Stimulate the cells with an agonistic anti-CD95 antibody or recombinant CD95L to induce DISC formation. Time courses of stimulation are critical to observe transient intermediates like CAP3.

-

Cell Lysis: Lyse the cells in a mild, non-denaturing lysis buffer containing protease inhibitors to preserve the integrity of the protein complex.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core DISC component (e.g., anti-CD95) that has been pre-coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent Western blot analysis).

-

This technique was instrumental in the initial identification of the CAP proteins, including CAP3.

-

Objective: To separate the components of the immunoprecipitated DISC based on their isoelectric point and molecular weight.

-

Principle: Proteins are separated in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE. This provides high-resolution separation of complex protein mixtures.

-

Methodology:

-

Sample Preparation: The eluted DISC sample is solubilized in a buffer compatible with IEF.

-

First Dimension (Isoelectric Focusing): The sample is loaded onto an IEF strip with an immobilized pH gradient. An electric field is applied, causing the proteins to migrate to their respective isoelectric points (pI).

-

Equilibration: The IEF strip is equilibrated in a buffer containing SDS to coat the proteins with a negative charge.

-

Second Dimension (SDS-PAGE): The equilibrated IEF strip is placed on top of an SDS-polyacrylamide gel, and an electric current is applied to separate the proteins based on their molecular weight.

-

Visualization: The separated proteins in the gel are visualized by staining (e.g., Coomassie Brilliant Blue, silver staining) or by autoradiography if radiolabeled proteins were used.

-

Section 2: Cap3 as a Deconjugating Isopeptidase in the Bacterial CBASS Anti-Phage System

Core Function

In various bacterial species, Cap3 is a key regulatory enzyme within the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS).[4] Its primary function is to act as a deconjugating isopeptidase, reversing a ubiquitin-like modification of the cGAS-like nucleotide transferase (CD-NTase).[4] This deconjugation activity serves to antagonize the CBASS pathway, likely to prevent aberrant activation in the absence of a phage infection.[5][6]

The CBASS system provides immunity against bacteriophages. Upon phage infection, a CD-NTase is activated to produce cyclic oligonucleotides, which act as second messengers to trigger a cellular response, often leading to cell death to halt phage replication. The conjugation of the CD-NTase, mediated by an E1/E2-like enzyme (Cap2), "primes" it for activation. Cap3 reverses this priming by cleaving the conjugate.[3]

Signaling Pathway

The bacterial Cap3 functions within the CBASS pathway, a prokaryotic innate immune system. The pathway involves the sensing of a phage infection, leading to the activation of a CD-NTase. This activation is regulated by a conjugation/deconjugation cycle involving Cap2 and Cap3.

Quantitative Data

Quantitative data for bacterial Cap3 is emerging from structural and biochemical studies.

| Parameter | Value/Description | Reference |

| Enzymatic Activity | Isopeptidase (deconjugase) activity, cleaving the bond between CD-NTase and its target. | [4] |

| Substrate | Conjugated (primed) cGAS-like nucleotide transferase (CD-NTase). | [4] |

| Catalytic Efficiency (kcat/Km) | Typical range for bacterial enzymes is 10^3 to 10^4 M⁻¹s⁻¹. Specific values for Cap3 are still under investigation. | [7] |

Experimental Protocols

This assay directly measures the enzymatic activity of Cap3.

-

Objective: To determine if purified Cap3 can cleave a conjugated CD-NTase substrate in vitro.

-

Principle: A model substrate, such as a CD-NTase-GFP fusion protein, is incubated with purified Cap3. The cleavage of the substrate is then analyzed by SDS-PAGE and Coomassie staining or Western blotting.

-

Methodology:

-

Protein Expression and Purification: Express and purify recombinant Cap3 and the CD-NTase substrate (e.g., CD-NTase-GFP) from a suitable expression system (e.g., E. coli).

-

Reaction Setup: Incubate the CD-NTase substrate with varying concentrations of Cap3 in an appropriate reaction buffer. Include negative controls (no Cap3, or a catalytically inactive Cap3 mutant).

-

Time Course: Take aliquots of the reaction at different time points.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the samples by SDS-PAGE. Cleavage of the substrate will be indicated by the appearance of lower molecular weight bands corresponding to the cleaved products.

-

This assay is used to assess the overall function of the CBASS system, including the regulatory role of Cap3.

-

Objective: To determine the effect of Cap3 on the ability of the CBASS system to protect bacteria from phage infection.

-

Principle: The efficiency of phage to form plaques (zones of lysis) on a lawn of bacteria is measured. A functional CBASS system will reduce the number and/or size of plaques.

-

Methodology:

-

Bacterial Strains: Use bacterial strains with a functional CBASS system, a CBASS system lacking cap3 (Δcap3), and a strain where cap3 is overexpressed.

-

Bacterial Culture: Grow the bacterial strains to a specific optical density.

-

Phage Dilution: Prepare serial dilutions of the bacteriophage stock.

-

Plaque Formation: Mix the bacteria with soft agar and pour it onto a solid agar plate to form a bacterial lawn. Spot the phage dilutions onto the lawn.

-

Incubation and Analysis: Incubate the plates and then count the number of plaque-forming units (PFU). A reduction in PFU in the presence of the CBASS system indicates protection. The effect of the presence or absence of Cap3 can be quantified by comparing the PFU across the different bacterial strains.

-

This guide provides a detailed overview of the two distinct proteins known as CAP3. For researchers and professionals in drug development, understanding the specific context and function of the "CAP3" of interest is crucial for accurate experimental design and interpretation.

References

- 1. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation, Isolation, and Analysis of the Death-Inducing Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New C-Terminal Cleavage Product of Procaspase-8, p30, Defines an Alternative Pathway of Procaspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 | Springer Nature Experiments [experiments.springernature.com]

- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]

The Role of Cyclase-Associated Protein (CAP) in Actin Filament Dynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "CAP3" did not yield a specific, well-characterized protein involved in actin dynamics. The information presented here pertains to the Cyclase-Associated Protein (CAP) family, which is central to actin regulation and is likely the subject of interest.

Executive Summary

The Cyclase-Associated Protein (CAP) family, including mammalian isoforms CAP1 and CAP2, are highly conserved, multifunctional regulators of actin filament dynamics.[1][2] Initially identified for their association with adenylyl cyclase in yeast, their primary and conserved function across eukaryotes is the modulation of the actin cytoskeleton.[1][2] CAP proteins are crucial for a multitude of cellular processes, including cell migration, morphogenesis, and intracellular trafficking, by maintaining the delicate balance between monomeric (G-actin) and filamentous (F-actin) actin.[3][4] They achieve this through a sophisticated mechanism involving G-actin sequestration, nucleotide exchange promotion, and synergistic cooperation with other key actin-binding proteins like cofilin to enhance filament depolymerization.[1][3] This guide provides an in-depth overview of the molecular functions of CAP, quantitative data on its interactions, detailed experimental protocols for its study, and a summary of the signaling pathways that govern its activity.

Core Functions of CAP in Actin Dynamics

CAP's influence on actin dynamics is multifaceted, primarily executed through its distinct N-terminal and C-terminal domains.[1][5]

-

G-Actin Sequestration and Nucleotide Exchange: The C-terminal region of CAP binds to ADP-G-actin with high affinity, thereby sequestering actin monomers and preventing their spontaneous polymerization.[1][5] More importantly, this domain catalyzes the exchange of ADP for ATP on G-actin, a critical step in recycling actin monomers and replenishing the pool of polymerization-competent ATP-G-actin.[1][3] This "recharging" function is vital for sustained actin assembly.

-

Cooperation with Cofilin in Filament Depolymerization: The N-terminal half of CAP works in concert with ADF/cofilin to accelerate the disassembly of actin filaments.[3][6] It enhances the severing activity of cofilin and promotes the dissociation of actin monomers from the pointed ends of cofilin-decorated filaments.[3][7] This synergistic relationship significantly boosts the rate of actin turnover.

-

Interaction with Filament Ends: Recent studies have shown that CAP can interact with both ends of the actin filament. The N-terminus promotes depolymerization at the pointed end in conjunction with cofilin, while the C-terminus can accelerate depolymerization at the barbed end.[7]

Quantitative Data on CAP-Actin Interactions

The following table summarizes key quantitative data regarding the interaction of CAP with actin and its components.

| Interaction | Protein/Domain | Reported Kd (Dissociation Constant) | Species/Conditions | Reference(s) |

| Binding to ADP-G-actin | C-terminal CAP (CARP domain) | 0.02–0.05 µM | General | [5] |

| Binding to F-actin | N-CAP1 | 7.6 µM | Mouse, pH 7.5 | [8] |

| Binding to F-actin | N-CAP1 | 1.6 µM | Mouse, pH 8.0 | [8] |

| Binding to cofilin-decorated F-actin pointed ends | N-CAP | ~1 µM | In vitro depolymerization assay | [7] |

Key Experimental Protocols

The study of CAP's function relies on several key in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.

This is a widely used bulk assay to monitor the kinetics of actin polymerization in the presence of regulatory proteins like CAP.

-

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[9][10] By monitoring the fluorescence intensity over time, one can determine the rate and extent of actin polymerization.

-

Methodology:

-

Preparation of Reagents:

-

Actin is purified and a fraction is labeled with pyrenyl-iodoacetamide at Cysteine-374.[10] The labeling efficiency is determined spectrophotometrically.[9]

-

A G-actin buffer (Buffer G) is used to maintain actin in its monomeric state (e.g., 5 mM Tris-HCl, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT, pH 8.0).

-

A polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0) is prepared.[11]

-

Purified CAP protein is dialyzed into an appropriate buffer.

-

-

Assay Procedure:

-

A reaction mixture is prepared in a fluorometer cuvette or a 96-well plate, containing G-actin (typically 5-10% pyrene-labeled) in Buffer G.[9]

-

The protein of interest (e.g., CAP, cofilin) is added to the mixture at the desired concentration.

-

The baseline fluorescence is recorded.

-

Polymerization is initiated by adding the polymerization-inducing buffer.

-

Fluorescence is monitored over time (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis:

-

The resulting fluorescence curve is analyzed to determine parameters such as the lag time (nucleation), the maximum polymerization rate (elongation), and the steady-state polymer mass.[9]

-

-

TIRF microscopy allows for the direct visualization and analysis of individual actin filament dynamics.[12][13]

-

Principle: An evanescent wave excites fluorophores only in a very thin layer near the coverslip, enabling the imaging of individual fluorescently labeled actin filaments with high signal-to-noise ratio.[14]

-

Methodology:

-

Chamber Preparation:

-

Reaction Mixture:

-

A solution containing fluorescently labeled G-actin (e.g., Alexa-488 labeled), ATP, and an oxygen-scavenging system is prepared in a TIRF buffer.[12]

-

CAP and other regulatory proteins (e.g., cofilin, profilin) are added to the reaction mixture.

-

-

Imaging:

-

The reaction mixture is introduced into the flow cell.

-

Filament elongation and depolymerization are recorded by time-lapse imaging using a TIRF microscope.

-

-

Data Analysis:

-

The length of individual filaments is measured over time to determine elongation and shortening rates at both the barbed and pointed ends.[15] This allows for a detailed mechanistic understanding of how CAP affects filament dynamics.

-

-

Signaling Pathways and Regulation

The activity of CAP is tightly regulated within the cell through various signaling pathways and protein-protein interactions.

-

Regulation by Phosphorylation: CAP1 is a phosphoprotein. Glycogen synthase kinase 3 (GSK3) has been identified as a kinase that phosphorylates CAP1 on serine 309.[16] This phosphorylation event can modulate its interaction with cofilin and actin, thereby controlling its activity in actin dynamics.[16]

-

Integration with Adhesion Signaling: CAP can localize to focal adhesions through its interaction with proteins like vinculin and paxillin.[17] This localization suggests a role for CAP in integrating signals from the extracellular matrix with the actin cytoskeleton to regulate cell adhesion and migration.[17] Depletion of CAP can lead to enhanced cell spreading and migration, linked to the activation of the PAK/MEK/ERK pathway.[17]

-

Interaction with Formins: CAP can inhibit the actin nucleation activity of the formin INF2.[6] This interaction is regulated by the acetylation state of G-actin, providing another layer of control over actin assembly.[6]

Visualizations

Caption: Workflow for the pyrene-actin polymerization assay.

Caption: Signaling pathways influencing CAP1 activity and actin dynamics.

Caption: The cyclical role of CAP in actin filament turnover.

Conclusion and Future Directions

The Cyclase-Associated Protein family represents a critical node in the complex network of actin regulation. Its ability to both dismantle "old" actin filaments and recycle their constituent monomers for new growth places it at the heart of cellular actin homeostasis. For drug development professionals, CAP's multifaceted role makes it an intriguing, albeit complex, target. Modulating CAP activity could have profound effects on cell motility, a key process in cancer metastasis and immune responses. Future research will likely focus on elucidating the specific regulatory mechanisms of different CAP isoforms (CAP1 vs. CAP2) and their roles in various pathological conditions, potentially paving the way for novel therapeutic strategies targeting the actin cytoskeleton.

References

- 1. Frontiers | CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) [frontiersin.org]

- 2. Cyclase-associated protein family - Wikipedia [en.wikipedia.org]

- 3. The role of cyclase-associated protein in regulating actin filament dynamics – more than a monomer-sequestration factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Mechanism of Mouse Cyclase-associated Protein (CAP1) in Regulating Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Actin Assembly by In Vitro TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. DSpace [soar.wichita.edu]

- 16. Phosphorylation of the cytoskeletal protein CAP1 controls its association with cofilin and actin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CAP interacts with cytoskeletal proteins and regulates adhesion-mediated ERK activation and motility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Post-Translational Modifications of CAP3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of proteins referred to as "CAP3". Initial investigation reveals that "CAP3" is an ambiguous term, primarily referring to two distinct proteins of significant research and therapeutic interest: the human muscle-specific protease Calpain-3 (CAPN3) and the bacterial deconjugating enzyme Cap3 , a component of the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS). This guide will address the PTMs of both proteins, providing detailed information for researchers in their respective fields.

Section 1: Post-Translational Modifications of Calpain-3 (CAPN3)

1.1 Overview of Calpain-3 (CAPN3)

Calpain-3, encoded by the CAPN3 gene, is a non-lysosomal, calcium-dependent cysteine protease predominantly expressed in skeletal muscle[1][2]. It is crucial for muscle homeostasis, and mutations in the CAPN3 gene are responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive muscle-wasting disease[1][2]. CAPN3 is distinct from the ubiquitous calpains (Calpain-1 and -2) due to its unique insertion sequences (NS, IS1, and IS2) which are involved in regulating its function and activity[3]. Its roles are multifaceted, involving both proteolytic and non-proteolytic functions in sarcomere remodeling, cell signaling, and muscle maintenance[2][4].

1.2 Known Post-Translational Modifications of CAPN3

The activity, localization, and stability of CAPN3 are intricately regulated by several post-translational modifications.

Autolysis: An Activation and Regulation Mechanism

Autolysis, or self-cleavage, is a primary mechanism for CAPN3 activation. The full-length 94 kDa CAPN3 protein undergoes a series of intramolecular proteolytic events, leading to its activation[1][5]. This process is calcium-dependent, with autolysis initiated at physiological Ca2+ concentrations[6]. The autolysis of CAPN3 is rapid and can lead to the generation of several smaller fragments[5][7].

Quantitative Data on CAPN3 Autolysis

| Parameter | Value/Observation | Conditions | Reference(s) |

| Full-length Protein | ~94 kDa | Human and rat muscle | [7] |

| Autolytic Fragments | ~60, 58, and 56 kDa | Human and rat muscle | [7] |

| Ca2+ Sensitivity | ~15% autolysis at 2.5 µM Ca2+ (1 min) | Human muscle homogenates | [7] |

| Half-maximal autolysis | ~1 µM free Ca2+ (60 min) | Human muscle homogenates | [6] |

| Time Dependence | Progressive degradation of 94 kDa band over 5-30 minutes | In vitro autolysis assay | [6] |

Phosphorylation

Phosphorylation of CAPN3 has been identified as a key regulatory modification. Studies have pinpointed specific serine residues as phosphorylation sites, and this modification appears to influence the protein's stability and subcellular localization[8][9].

Identified Phosphorylation Sites in CAPN3

| Species | Site(s) | Method of Identification | Potential Role | Reference(s) |

| Human | Ser629 (major), Ser636 | Mutagenesis and Mass Spectrometry | Attenuates autolysis; enriched in myofibril fraction | [8][9] |

| Rat | p-Tyr in 60-62 kDa fragment | 2D Electrophoresis and Mass Spectrometry | Associated with mitochondrial permeability transition pore opening | [10][11] |

| Mouse | Ser19 | Mass Spectrometry (PhosphoSitePlus) | Not yet characterized | [12] |

Role in the Ubiquitin-Proteasome System

CAPN3 is not directly ubiquitinated in the reviewed literature, but it plays a crucial role upstream of the ubiquitin-proteasome system (UPS)[2][4]. It is thought to mediate the initial cleavage of myofibrillar proteins, making them accessible for ubiquitination and subsequent degradation by the proteasome. In the absence of functional CAPN3, there is a reduction in the ubiquitination of muscle proteins during remodeling, suggesting that CAPN3 is necessary for this process[4][13].

Glycosylation

The GeneCards database for human CAPN3 indicates the presence of O-linked glycosylation at one site[14]. However, detailed experimental validation and the functional significance of this modification are not extensively described in the currently available literature. Further research is needed to characterize the nature and role of glycosylation in CAPN3 function.

Acetylation

Based on a comprehensive review of the current literature, there is no direct evidence of acetylation as a post-translational modification of Calpain-3.

1.3 Signaling Pathways and Experimental Workflows

The regulation and function of CAPN3 are embedded in complex signaling networks within muscle cells. Calcium signaling is central to its activation, and its downstream effects intersect with major pathways in muscle adaptation and pathology.

Diagram of CAPN3 Activation and Downstream Signaling

1.4 Experimental Protocols

Protocol for In Vitro Calpain-3 Autolysis Assay

This protocol is adapted from procedures described for assessing the functional activity of CAPN3 from muscle biopsies[1][6].

-

Protein Extraction:

-

Homogenize 20-30 mg of frozen muscle tissue in a buffer lacking Ca2+ chelators (e.g., saline solution) to preserve endogenous Ca2+ levels that can initiate autolysis. A typical buffer would be a Tris-based buffer at neutral pH.

-

Alternatively, for a more controlled assay, extract proteins in a lysis buffer containing a Ca2+ chelator like EGTA to keep CAPN3 inactive initially.

-

-

Induction of Autolysis:

-

For extracts in non-chelating buffer, incubate the muscle homogenate at 30-37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for autolysis.

-

For extracts containing EGTA, initiate the reaction by adding a defined concentration of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 2.5 µM). Incubate at 37°C for the desired time course.

-

-

Stopping the Reaction:

-

Stop the autolysis at each time point by adding an equal volume of 2x SDS-PAGE sample buffer containing a high concentration of EDTA or EGTA (e.g., 50 mM) and a reducing agent like β-mercaptoethanol or DTT.

-

Immediately boil the samples at 95-100°C for 5 minutes to denature all proteins and inactivate proteases.

-

-

Western Blot Analysis:

-

Separate the protein samples by SDS-PAGE on a polyacrylamide gel (e.g., 10%).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for CAPN3 that recognizes the full-length protein (e.g., N-terminal antibody).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

-

Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging system.

-

Analyze the disappearance of the 94 kDa full-length CAPN3 band and the appearance of its autolytic fragments (~55-60 kDa) over time.

-

Protocol for Mass Spectrometry-based Mapping of CAPN3 Phosphorylation Sites

This protocol is a generalized workflow based on standard phosphoproteomics techniques[8][15].

-

Protein Immunoprecipitation:

-

Lyse cells or tissues expressing CAPN3 in a buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the cleared lysate with a specific anti-CAPN3 antibody overnight at 4°C.

-

Capture the antibody-protein complex by adding Protein A/G beads.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Protein Digestion:

-

Elute CAPN3 from the beads or perform an on-bead digestion.

-

Denature the protein with a denaturant like urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.

-

Digest the protein into peptides using a protease such as trypsin overnight at 37°C.

-

-

Phosphopeptide Enrichment (Optional but Recommended):

-

Enrich for phosphopeptides from the digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.

-

Wash the beads to remove non-phosphorylated peptides.

-

Elute the phosphopeptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide or enriched phosphopeptide sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Set the mass spectrometer to perform data-dependent acquisition, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the raw mass spectrometry data against a protein database containing the CAPN3 sequence using a search engine like MaxQuant, Sequest, or Mascot.

-

Specify variable modifications for phosphorylation on serine, threonine, and tyrosine (+79.9663 Da).

-

Validate the identified phosphopeptides and localize the phosphorylation sites using scoring algorithms (e.g., PTM score or Ascore).

-

Section 2: Post-Translational Modification Activity of Bacterial Cap3 (CBASS System)

2.1 Overview of the CBASS System and Cap3

The Cyclic-oligonucleotide-based anti-phage signaling system (CBASS) is a widespread bacterial innate immune system that defends against bacteriophage (phage) infection[12][13]. Upon infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) is activated to produce cyclic oligonucleotide second messengers. These messengers then activate effector proteins that lead to cell death, an abortive infection mechanism that prevents phage propagation.

In Type II CBASS systems, the activity of the CD-NTase is regulated by two accessory proteins, Cap2 and Cap3[12][13]. Cap2 is an E1/E2-like enzyme that mediates the covalent conjugation of the CD-NTase to a target protein in a process analogous to ubiquitination. This conjugation primes the CD-NTase for activation. Cap3 is a JAB-family deubiquitinating-like endopeptidase that reverses this conjugation, thereby downregulating the immune response[7][13]. Thus, Cap3's primary role in PTM is as an enzyme that removes a ubiquitin-like modification from another protein.

2.2 PTM-related Function of Cap3: Deconjugation of CD-NTase

The core function of Cap3 is to act as a negative regulator of CBASS signaling by cleaving the isopeptide bond formed by Cap2 between the CD-NTase and its target. This deconjugation activity returns the CD-NTase to its basal, non-primed state[12][13]. Recent structural and enzymatic analyses have shown that the C-terminal tail of the CD-NTase is both necessary and sufficient for recognition and hydrolysis by Cap3[7].

Quantitative Data on Cap3-mediated Deconjugation

Quantitative kinetic data for Cap3-mediated deconjugation is not yet widely available in the literature. However, functional assays have demonstrated its activity qualitatively.

| System | Observation | Method | Reference(s) |

| In vivo (E. coli) | Deletion of cap3 (Δcap3) leads to increased accumulation of conjugated CD-NTase. | Western Blot | [14] |

| In vitro | Recombinant Cap3 cleaves isopeptide linkages on conjugated CD-NTase. | SDS-PAGE / Western Blot | [12] |

| In vitro | Cap3 can sequentially remove the terminal glycine residue from the CD-NTase C-terminal tail after hydrolysis. | Mass Spectrometry | [7] |

2.3 Signaling Pathway of the Type II CBASS System

The Cap2/Cap3 system represents a minimal, ubiquitin-like regulatory circuit that controls the activation of an immune signaling pathway in bacteria.

Diagram of the Type II CBASS Signaling Pathway

2.4 Experimental Protocol for In Vitro CD-NTase Deconjugation Assay

This protocol is designed to first form the conjugated CD-NTase substrate in vitro and then measure the deconjugating activity of Cap3. It is adapted from an in vitro conjugation protocol[14].

-

Protein Expression and Purification:

-

Individually express and purify recombinant CD-NTase, Cap2, and Cap3 proteins, typically with affinity tags (e.g., His-tag, Strep-tag) for purification.

-

-

In Vitro Conjugation Reaction (Substrate Formation):

-

Set up a reaction mixture containing:

-

Purified CD-NTase (~5 µM)

-

Purified Cap2 (~5 µM)

-

A known or potential target protein (if identified, e.g., PspA at ~10 µM) or allow for auto-conjugation if applicable.

-

ATP (~1 mM)

-

MgCl2 (~10 mM)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

-

Incubate the mixture at 25-30°C for 30-60 minutes to allow for the formation of conjugated CD-NTase. This will appear as higher molecular weight bands on an SDS-PAGE gel.

-

-

Deconjugation Assay:

-

To the conjugation reaction mixture (or a fresh reaction set up with pre-formed conjugate), add purified Cap3 to a final concentration of ~1-5 µM.

-

Incubate the reaction at 25-30°C and take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis by Western Blot:

-

Separate the reaction samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to the CD-NTase.

-

Use an appropriate HRP- or fluorescently-conjugated secondary antibody for detection.

-

Analyze the disappearance of the higher molecular weight bands (conjugated CD-NTase) and the corresponding increase in the band for the unconjugated CD-NTase over time. This provides a measure of Cap3's deconjugating activity.

-

Conclusion

The term "CAP3" highlights two distinct proteins with critical roles regulated by or involved in post-translational modifications. Human Calpain-3 (CAPN3) is a complex muscle-specific protease whose function is tightly controlled by autolysis and phosphorylation, and which plays a key role in initiating protein turnover via the ubiquitin-proteasome system. Understanding these PTMs is vital for developing therapies for LGMD2A. In contrast, the bacterial Cap3 is an enzyme that reverses a ubiquitin-like PTM on the CD-NTase protein, acting as a crucial off-switch in the CBASS anti-phage defense system. The study of this system provides fundamental insights into the evolution of ubiquitin-like signaling and offers potential avenues for novel antimicrobial strategies. This guide provides a foundational resource for researchers engaged in studying the intricate post-translational regulation of these two important "CAP3" proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extensive scanning of the calpain-3 gene broadens the spectrum of LGMD2A phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autolytic Activation of Calpain 3 Proteinase Is Facilitated by Calmodulin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of calpain‐3 autolytic activity in LGMD muscle: a functional map of CAPN3 gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain 3 Is a Rapid-Action, Unidirectional Proteolytic Switch Central to Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unexpected bonds: ubiquitin-like conjugation of cGAS/CD-NTases supports their enzymatic activity and antiphage defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Protein-Protein Interactions of Calpain-3 (CAPN3)

A Note on Nomenclature: The term "CAP3" is not a standardized protein name. However, it is frequently used to refer to Calpain-3 (CAPN3) , a muscle-specific, non-lysosomal cysteine protease. This guide will focus on the known protein-protein interactions of CAPN3. Other proteins and molecules that may be contextually associated with "CAP3" include Carboxypeptidase A3 (CPA3), a bacterial enzyme involved in the deconjugation of CD-NTase, and a cholic acid-peptide conjugate with antibacterial activity. If your interest lies with one of these other molecules, please note that the following information is specific to Calpain-3.

Introduction to Calpain-3 (CAPN3)

Calpain-3, encoded by the CAPN3 gene, is a member of the calpain family of calcium-dependent proteases.[1][2] It is predominantly expressed in skeletal muscle and plays a crucial role in muscle homeostasis.[3] Unlike the ubiquitous calpains (CAPN1 and CAPN2), CAPN3 has unique properties, including a rapid autolytic activation and a proposed dual role as both a protease and a structural protein. Mutations in the CAPN3 gene are the cause of limb-girdle muscular dystrophy type 2A (LGMD2A), also known as calpainopathy, a progressive muscle-wasting disease.[2][3] Understanding the protein-protein interactions of CAPN3 is therefore critical for elucidating its physiological functions and the pathophysiology of LGMD2A.

Known Protein-Protein Interactions of CAPN3

The function of CAPN3 is intricately linked to its interactions with various other proteins within the muscle cell. These interactions are essential for its localization, regulation, and substrate specificity. The following table summarizes the key known interacting partners of CAPN3.

| Interacting Protein | Description | Method of Identification | Quantitative Data |

| Titin (TTN) | A giant filamentous protein of the sarcomere that provides structural support and elasticity. | Yeast two-hybrid, in vitro binding assays | - |

| Connectin (Sarcomeric Z-disk protein) | Also known as Titin. | Co-immunoprecipitation | - |

| Myotilin (MYOT) | A Z-disk protein involved in sarcomere organization. | Yeast two-hybrid | - |

| Filamin-C (FLNC) | An actin-binding protein that crosslinks actin filaments. | Yeast two-hybrid | - |

| Vinculin (VCL) | A membrane-cytoskeletal protein in focal adhesion plaques. | Yeast two-hybrid | - |

| Actinin-associated LIM protein (ALP) | A Z-disk protein. | Yeast two-hybrid | - |

| C-terminal binding protein 1 (CTBP1) | A transcriptional co-regulator. | Co-expression and proteolysis assays in COS7 cells | - |

Detailed Descriptions of Key Interactions

CAPN3 and Titin (TTN)

The interaction between CAPN3 and Titin is one of the most well-established and is crucial for the localization and function of CAPN3 within the sarcomere. Titin acts as a scaffold, tethering CAPN3 to specific regions of the sarcomere, namely the N2A and M-band regions. This interaction is thought to be mediated by the C-terminal region of CAPN3 and specific immunoglobulin-like domains of Titin. The binding to Titin is believed to stabilize CAPN3 and regulate its proteolytic activity.

Signaling Pathway Involving CAPN3 and its Interactors

The precise signaling pathways involving CAPN3 are still under investigation. However, a proposed model suggests that CAPN3 acts as a central hub in maintaining sarcomeric integrity. Mechanical stress or calcium influx may trigger the activation of CAPN3, leading to the controlled cleavage of its substrates. This, in turn, could be a part of a muscle remodeling and repair mechanism.

Caption: Proposed model of CAPN3 localization and function within the sarcomere.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of protein-protein interaction studies. Below are generalized protocols for key experiments used to identify CAPN3 interactions.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful molecular genetic tool for identifying protein-protein interactions.

-

Bait and Prey Construction: The full-length coding sequence of human CAPN3 is cloned into a "bait" vector (e.g., pGBKT7), which fuses CAPN3 to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A cDNA library from human skeletal muscle is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to the activation domain (AD) of the transcription factor.

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109).

-

Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine). Only yeast cells where the bait and prey proteins interact will be able to grow. The interaction brings the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

-

Validation: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins. The interaction is then typically validated using other methods, such as co-immunoprecipitation.

Caption: A generalized workflow for Yeast Two-Hybrid (Y2H) screening.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is used to confirm protein-protein interactions in a more native cellular environment.

-

Cell Lysis: Human skeletal muscle tissue or cells co-expressing tagged versions of CAPN3 and the putative interacting protein are lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: An antibody specific to CAPN3 is added to the cell lysate and incubated to allow the antibody to bind to CAPN3. Protein A/G-agarose or magnetic beads are then added to capture the antibody-CAPN3 complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein. The presence of a band corresponding to the interacting protein confirms the interaction.

Conclusion

The study of CAPN3 protein-protein interactions is fundamental to understanding its role in muscle biology and the molecular basis of calpainopathy. While several key interacting partners have been identified, further research is needed to fully map the CAPN3 interactome and to understand the dynamic regulation of these interactions in health and disease. This knowledge will be invaluable for the development of therapeutic strategies for LGMD2A.

References

Dermcidin (DCD/CAP3): A Multifaceted Regulator in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a key component of the innate immune system, the antimicrobial peptide Dermcidin (DCD), encoded by the DCD gene, is now recognized as a pleiotropic signaling molecule with significant roles in cell survival, proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of the current understanding of DCD and its processed peptides in various cellular signaling pathways. We delve into the molecular interactions and downstream effects of DCD in key pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NCK1-mediated cytoskeletal rearrangement pathway. This document summarizes key quantitative data, provides detailed experimental protocols for studying DCD's signaling functions, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Dermcidin (DCD)

Dermcidin is a 110-amino acid protein primarily secreted by eccrine sweat glands.[1] Upon secretion, the precursor protein undergoes proteolytic processing to generate a variety of biologically active peptides, including the C-terminal antimicrobial peptides (e.g., DCD-1L) and N-terminal peptides (e.g., Y-P30) associated with cell survival.[2] While its role in host defense is well-established, emerging evidence has implicated DCD and its derivatives as significant modulators of intracellular signaling cascades, with profound implications in both normal physiology and pathological conditions such as cancer.[3][4]

The full-length DCD protein consists of a 19-amino acid signal peptide, a 43-amino acid prodomain, and a 48-amino acid antimicrobial peptide domain.[1] The various processed forms of DCD are found in biological fluids and are involved in a range of cellular activities beyond their antimicrobial functions.

Quantitative Data on Dermcidin and its Derivatives

The following tables summarize key quantitative data related to the concentration of DCD peptides in biological samples and their activity in in vitro cellular and antimicrobial assays.

| Parameter | Value | Context | Reference |

| Total DCD-derived peptides | ~70 µg/mL | Concentration in sweat from the forehead | [5] |

| DCD-1 concentration | 1-20 µg/mL (average 10 µg/mL) | Concentration in sweat from the face, neck, or chest | [5] |

| DCD concentration in ASL | ~68.4 ng/mL | In vitro apical surface liquid of sinonasal cultures | [6] |

| DCD concentration in cell lysates | ~119.5 ng/mL | In vitro sinonasal cell lysates | [6] |

| DCD-1L concentration for antimicrobial activity | 1-10 µg/mL | Effective concentration against E. coli, E. faecalis, and S. aureus | [7] |

| DCD-1L IC95 against MRSA | 30 µg/mL | 95% inhibitory concentration against Methicillin-resistant S. aureus | [6] |

Table 1: Concentrations of Dermcidin-Derived Peptides in Biological Samples and In Vitro Assays.

| Cellular Response | DCD Peptide & Concentration | Cell Type | Observed Effect | Reference |

| Cytokine/Chemokine Production | DCD-1L (concentration not specified) | Normal Human Keratinocytes | Stimulation of TNF-α, IL-8, CXCL10, and CCL20 production | [8] |

| Cell Migration and Invasion | Overexpression of DCD | Hepatocellular Carcinoma (SK-HEP-1) cells | Promotion of cell migration and invasion | [3] |

| Cell Proliferation and Survival | Knockdown of DCD | Melanoma (G361) cells | Decreased cell growth and tumor formation | [5] |

| Body Fat Reduction | Adenoviral-mediated overexpression of DCD | Mice | Decrease in body weight and epididymal fat mass | [9] |

Table 2: In Vitro and In Vivo Cellular Responses to Dermcidin Stimulation or Altered Expression.

Dermcidin in Cellular Signaling Pathways

DCD and its processed peptides have been shown to modulate several key signaling pathways that are crucial for cellular homeostasis and are often dysregulated in disease.

MAPK and NF-κB Signaling in Keratinocytes

In human keratinocytes, the DCD-derived peptide DCD-1L has been demonstrated to be a potent activator of inflammatory signaling. It stimulates the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-8, CXCL10, and CCL20.[8] This activation is mediated through G-protein coupled pathways that lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPKs) p38 and ERK, but not JNK.[8] Concurrently, DCD-1L stimulation also leads to the upregulation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[8]

NCK1-Mediated Cell Migration in Cancer

In the context of hepatocellular carcinoma, DCD has been identified as a novel binding partner of the SH2 domain of the adaptor protein Nck1.[1][3] This interaction is dependent on the phosphorylation of a tyrosine residue at position 20 (Y20) of the DCD protein.[1] The formation of the DCD-Nck1 complex initiates a signaling cascade that activates the Rho GTPases Rac1 and Cdc42.[1][3] This, in turn, engages the Wiskott-Aldrich syndrome family protein (WASP) and the actin-related protein 2/3 (Arp2/3) complex, leading to actin cytoskeletal reorganization and promoting cell migration and invasion.[3]

ERBB Signaling in Breast Cancer

DCD and its splice variants are co-expressed in a subset of breast tumors and their expression correlates with high histological grade and HER2 amplification.[4] Downregulation of DCD in breast cancer cell lines leads to reduced cell proliferation and resistance to apoptosis. Gene expression analyses have revealed that DCD modulates the ERBB signaling pathway, affecting the expression of ERBB receptors and their ligands.[4] This suggests that DCD may promote breast tumorigenesis by hijacking the pro-survival functions of the ERBB signaling network.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DCD in cellular signaling.

Co-Immunoprecipitation (Co-IP) of DCD and NCK1

This protocol is adapted for the validation of the interaction between DCD and NCK1 in a cellular context.[10][11][12][13][14]

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Cell Lysis Buffer with reduced NP-40 concentration (e.g., 0.1%).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Primary Antibodies: Rabbit anti-DCD, Mouse anti-NCK1.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Protein A/G magnetic beads.

Procedure:

-

Cell Lysis: Harvest cultured cells (e.g., SK-HEP-1) and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2-4 µg of anti-DCD antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all residual buffer and resuspend the beads in 30 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with anti-NCK1 antibody to detect the co-immunoprecipitated protein. Re-probe with anti-DCD to confirm the pulldown of the target protein.

Western Blot for DCD-Induced MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 and ERK in keratinocytes following stimulation with DCD-1L.[8][15][16][17][18]

Materials:

-

Keratinocyte growth medium.

-

DCD-1L peptide.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-p38, Rabbit anti-total-p38, Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

ECL substrate.

Procedure:

-

Cell Culture and Stimulation: Plate normal human keratinocytes and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Stimulate the cells with DCD-1L (e.g., 10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total, non-phosphorylated forms of the respective kinases (e.g., anti-total-p38).

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor in response to DCD-1L stimulation.[2][19][20][21][22]

Materials:

-

HEK293 cells (or other suitable cell line).

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene).

-

Control plasmid (e.g., Renilla luciferase for normalization).

-

Transfection reagent.

-

DCD-1L peptide.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

-

Stimulation: After 24 hours, stimulate the cells with DCD-1L at various concentrations for 6-8 hours. Include a positive control (e.g., TNF-α) and an unstimulated control.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly luciferase activity, which corresponds to NF-κB activation. Subsequently, measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Data Analysis: Calculate the relative luciferase units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

Conclusion and Future Directions

Dermcidin has emerged as a critical signaling molecule with diverse functions in cellular regulation. Its ability to modulate key pathways such as MAPK, NF-κB, and those controlling cell migration highlights its potential as a therapeutic target in a range of diseases, including cancer and inflammatory skin conditions. The concentration-dependent and context-specific activities of its various processed peptides underscore the complexity of its biological roles.

Future research should focus on identifying the specific cell surface receptors for DCD and its derivatives, which remain largely unknown. Elucidating the precise mechanisms of DCD-mediated ERBB pathway modulation will be crucial for understanding its role in breast cancer. Furthermore, the development of specific inhibitors or mimetics of DCD peptides could offer novel therapeutic strategies for a variety of pathological conditions. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate signaling networks governed by this versatile protein.

References

- 1. Identification of Dermcidin as a novel binding protein of Nck1 and characterization of its role in promoting cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Dermcidin Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DCD dermcidin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The Multiple Facets of Dermcidin in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Dermcidin in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The human antimicrobial peptide dermcidin activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. researchgate.net [researchgate.net]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Purification of Recombinant CAPG Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Capping Actin Protein, Gelsolin-Like (CAPG), also known as macrophage-capping protein, is a calcium-sensitive protein that plays a crucial role in regulating actin filament dynamics.[1][2][3] It functions by reversibly blocking the barbed ends of actin filaments, thereby influencing cell motility, signaling, and phagocytosis.[2][4] Given its involvement in various cellular processes and its association with diseases like cancer, high-purity recombinant CAPG is an invaluable tool for structural studies, functional assays, and drug discovery efforts.[2][5]

These application notes provide a comprehensive protocol for the expression and purification of recombinant CAPG protein. The described methodology can be adapted for similar actin-regulatory proteins.

Expression System Selection

The choice of expression system is critical for obtaining properly folded and functional recombinant protein.[6]

| Expression System | Advantages | Disadvantages |

| E. coli | - High yield- Cost-effective- Rapid growth | - Lack of post-translational modifications- Potential for inclusion body formation[7] |

| Insect Cells (Baculovirus) | - Good for large proteins and complexes- Some post-translational modifications | - More time-consuming than E. coli- Higher cost |

| Mammalian Cells (e.g., HEK293) | - Proper protein folding- Complex post-translational modifications | - Lower yield- High cost- Slower growth |

For CAPG, which is a relatively small (around 38.5 kDa) single-subunit protein without essential post-translational modifications for its basic capping function, E. coli is often a suitable and cost-effective choice.[2][5] However, for studies requiring specific modifications or for co-expression with interacting partners to form complexes, insect or mammalian systems may be preferred.[8][9]

Recombinant Construct Design

Proper construct design is fundamental for successful purification.

-

Affinity Tags: Fusion tags are polypeptides or proteins attached to the recombinant protein to facilitate purification.[6] Common choices include:

-

Polyhistidine-tag (His-tag): Small, and allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[10]

-

Glutathione-S-Transferase (GST-tag): Larger tag that can enhance solubility, purified using glutathione affinity chromatography.

-

-

Protease Cleavage Site: Including a specific protease cleavage site (e.g., TEV or PreScission) between the tag and the protein allows for tag removal after purification, yielding a native-like protein.

-

Codon Optimization: Optimizing the cDNA sequence for the chosen expression host can significantly improve expression levels.

Experimental Protocols

This protocol outlines a standard workflow for purifying His-tagged recombinant CAPG from E. coli.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the CAPG gene.

-

Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubation: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lysis: Lyse the cells by sonication on ice or by using a French press.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

-

Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes of Lysis Buffer.

-

Sample Loading: Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Buffer Exchange: If necessary, perform a buffer exchange of the eluted fractions into a buffer suitable for the chosen protease using dialysis or a desalting column.

-

Protease Digestion: Add the specific protease (e.g., TEV) and incubate according to the manufacturer's instructions (e.g., overnight at 4°C).

-

Reverse IMAC: Pass the digestion mixture through the IMAC column again to bind the cleaved tag and any undigested protein. The tag-free CAPG will be in the flow-through.

-

Concentration: Concentrate the protein sample from the affinity step to a suitable volume (e.g., 0.5-2 mL) using a centrifugal concentrator.

-

Column Equilibration: Equilibrate a size-exclusion chromatography (SEC) column with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).

-

Sample Injection: Inject the concentrated protein sample onto the column.

-

Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing pure, monomeric CAPG.

Quality Control

-

Purity Assessment: Analyze fractions from each purification step by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight of CAPG indicates high purity.

-

Identity Confirmation: Confirm the identity of the purified protein by Western blotting using an anti-CAPG or anti-His-tag antibody, or by mass spectrometry.

-

Functional Assays: Assess the biological activity of the purified CAPG using actin polymerization assays or other relevant functional tests.

Data Presentation

The following table summarizes representative data from a typical purification of His-tagged recombinant CAPG protein from a 1 L E. coli culture.

| Purification Step | Total Protein (mg) | CAPG (mg) | Purity (%) |

| Clarified Lysate | 250 | 12.5 | 5 |

| IMAC Elution | 15 | 11.2 | 75 |

| SEC Peak Fractions | 8 | 7.6 | >95 |

Visualizations

Caption: Experimental workflow for recombinant CAPG purification.

Caption: Simplified signaling context for CAPG function.

References

- 1. sinobiological.com [sinobiological.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. genecards.org [genecards.org]

- 4. Frontiers | Exploring the role of the CapG gene in hypoxia adaptation in Tibetan pigs [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. longdom.org [longdom.org]

- 7. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Condensin I and II Drive Extensive ATP-Dependent Compaction of Nucleosome-Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution and subunit geometry of human condensin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: Visualizing Centrosome-Associated Protein 3 (CAP3) in Living Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The centrosome is a key microtubule-organizing center in animal cells, playing a pivotal role in cell cycle progression, polarity, and ciliogenesis. Centrosome-Associated Protein 3 (CAP3) is a hypothetical protein localized to the centrosome, and understanding its dynamics and interactions in living cells is crucial for elucidating its cellular functions and its potential as a therapeutic target. These application notes provide an overview of modern techniques for visualizing CAP3 in real-time and detailed protocols for their implementation.

I. Application Notes: Techniques for Live-Cell Visualization of CAP3

Several techniques can be employed to visualize the subcellular localization and dynamics of CAP3 in living cells. The choice of method depends on the specific scientific question, the required spatial and temporal resolution, and the experimental system.

1. Fluorescent Protein Tagging: This is the most common approach for live-cell imaging. The coding sequence of a fluorescent protein (FP) is genetically fused to the CAP3 coding sequence. This allows for the expression of a chimeric CAP3-FP protein that can be visualized using fluorescence microscopy.

-

Advantages: Allows for long-term imaging of protein dynamics, localization, and turnover. A wide variety of FPs with different spectral properties and photostability are available.

-

Disadvantages: The FP tag can potentially interfere with the protein's function, localization, or stability. Overexpression of the tagged protein can lead to artifacts.

2. CRISPR/Cas9-Mediated Endogenous Tagging: To avoid artifacts associated with overexpression, the CRISPR/Cas9 system can be used to insert an FP tag into the endogenous CAP3 locus. This results in the expression of the FP-tagged protein at physiological levels under the control of its native promoter.

-

Advantages: More physiologically relevant as it avoids overexpression artifacts.

-

Disadvantages: Technically more challenging and time-consuming to generate the cell line. Requires careful validation to ensure correct targeting and absence of off-target effects.

3. Advanced Microscopy Techniques: The choice of microscopy technique is critical for successful live-cell imaging of CAP3, which is part of the small, diffraction-limited centrosome.

-

Confocal Microscopy: Provides optical sectioning to reduce out-of-focus light and improve image quality. Ideal for 3D imaging of CAP3 localization within the cell.

-

Spinning Disk Confocal Microscopy: Offers faster acquisition speeds and reduced phototoxicity compared to point-scanning confocal, making it suitable for imaging rapid CAP3 dynamics.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy: Excites a thin layer of the sample near the coverslip, providing high signal-to-noise ratio for imaging processes at the cell cortex.

-

Super-Resolution Microscopy (e.g., STED, PALM/STORM): Bypasses the diffraction limit of light to achieve nanoscale resolution, enabling detailed visualization of CAP3 within the intricate structure of the centrosome.

4. Fluorescence-Based Interaction Assays: To study the interactions of CAP3 with other proteins in living cells, several fluorescence-based techniques can be used.

-

Förster Resonance Energy Transfer (FRET): Measures the energy transfer between two fluorescent proteins in close proximity (1-10 nm). Can be used to study CAP3 dimerization or its interaction with a binding partner.

-

Bimolecular Fluorescence Complementation (BiFC): A non-fluorescent N-terminal fragment of an FP is fused to CAP3, and a C-terminal fragment is fused to a potential interacting partner. If the proteins interact, the FP fragments are brought together, reconstituting a fluorescent signal.

II. Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from live-cell imaging experiments on CAP3.

Table 1: Photobleaching Analysis of CAP3-GFP Dynamics

| Parameter | Pericentriolar Material | Centriolar Satellites |

| Mobile Fraction (%) | 45 ± 5 | 85 ± 7 |

| t-half (s) | 30 ± 4 | 5 ± 1 |

| Diffusion Coefficient (µm²/s) | 0.1 ± 0.02 | 1.5 ± 0.3 |

Table 2: FRET Efficiency of CAP3 Interaction with Partner Protein X

| Condition | FRET Efficiency (%) |

| Control (Co-expression of CAP3-GFP and RFP) | 2 ± 0.5 |

| Co-expression of CAP3-GFP and PartnerX-RFP | 25 ± 3 |

| Drug Treatment Y | 10 ± 2 |

III. Experimental Protocols

Protocol 1: Generation of a CAP3-EGFP Expression Vector

-

CAP3 cDNA Amplification: Amplify the full-length coding sequence of human CAP3 from a cDNA library using PCR with primers containing appropriate restriction sites (e.g., NheI and BamHI).

-

Vector Preparation: Digest a suitable mammalian expression vector containing an EGFP tag (e.g., pEGFP-N1) with the same restriction enzymes.

-

Ligation: Ligate the digested CAP3 PCR product and the vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into competent E. coli cells.

-

Selection and Verification: Select for positive clones on antibiotic-containing plates. Verify the correct insertion and sequence of CAP3 by restriction digest and Sanger sequencing.

Protocol 2: Live-Cell Imaging of CAP3-EGFP

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS or HeLa) on glass-bottom dishes. Transfect the cells with the CAP3-EGFP plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Cell Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

-

Microscopy Setup: Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition:

-

Locate transfected cells expressing CAP3-EGFP.

-

Use a 488 nm laser for excitation and collect the emission between 500-550 nm.

-

Acquire time-lapse images or Z-stacks to visualize the localization and dynamics of CAP3-EGFP.

-

Use low laser power to minimize phototoxicity.

-

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis

-

Cell Preparation: Prepare cells expressing CAP3-EGFP as described in Protocol 2.

-

Pre-bleach Imaging: Acquire a few images of the region of interest (e.g., the centrosome) to establish a baseline fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to selectively photobleach the EGFP signal in the region of interest.

-

Post-bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached CAP3-EGFP molecules move into the area.

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery curve.

-

Fit the curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t-half).

-

IV. Diagrams

Application Notes and Protocols for Generating a CAP3 (Calpain-3) Knockout Mouse Model

Introduction

The CAPN3 gene, also known as CAP3, encodes for calpain-3, a calcium-dependent cysteine protease predominantly expressed in skeletal muscle.[1][2][3] Calpain-3 is an important enzyme found in sarcomeres, the fundamental unit of muscle contraction.[1][4] Although its precise functions are still under investigation, it is believed to play a role in muscle remodeling by cleaving damaged proteins, and it has been shown to interact with titin, a protein involved in muscle elasticity.[1][3][5] Mutations in the CAPN3 gene are the most common cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a condition characterized by progressive muscle weakness and wasting.[1][4]

Generating a CAP3 knockout mouse model provides an invaluable in vivo tool for studying the pathogenesis of LGMD2A, understanding the physiological roles of calpain-3, and for the preclinical evaluation of potential therapeutic agents.[6] This document provides detailed protocols and application notes for the generation of a CAP3 knockout mouse model using two primary methodologies: Embryonic Stem (ES) Cell-based gene targeting and the CRISPR/Cas9 system.[7][8]

I. Strategies for Gene Knockout

There are two primary strategies for generating a CAP3 knockout mouse model, each with its own advantages.

-